molecular formula C13H10INO B1392244 3-(2-Iodobenzoyl)-4-methylpyridine CAS No. 1187166-49-9

3-(2-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392244
CAS No.: 1187166-49-9
M. Wt: 323.13 g/mol
InChI Key: AYKCTNQUWQYHSK-UHFFFAOYSA-N
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Description

3-(2-Iodobenzoyl)-4-methylpyridine is a pyridine derivative characterized by a 4-methyl group on the pyridine ring and a 2-iodobenzoyl substituent at the 3-position. The iodine atom introduces steric bulk and electron-withdrawing effects, while the methyl group enhances electron density on the pyridine ring.

Properties

IUPAC Name

(2-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCTNQUWQYHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodobenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-(2-Iodobenzoyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Iodobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodobenzoyl group can facilitate binding to specific sites, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Positional Isomers: 2-(2-Iodobenzoyl)-4-methylpyridine

A positional isomer, 2-(2-Iodobenzoyl)-4-methylpyridine, differs in the substitution pattern (iodobenzoyl at the 2-position instead of the 3-position). This minor structural variation can significantly alter reactivity and biological activity. For example, steric hindrance near the pyridine nitrogen may reduce coordination ability in metal complexes. Notably, this isomer is listed as discontinued in commercial catalogs, suggesting synthesis challenges or instability .

Substituted Pyridines: 3-Iodo-4-methoxypyridine

3-Iodo-4-methoxypyridine replaces the methyl group with a methoxy group. The methoxy substituent is electron-withdrawing, decreasing the pyridine ring’s basicity compared to the methyl group in the target compound. This substitution could enhance solubility in polar solvents but reduce lipophilicity, impacting pharmacokinetic properties .

Heterocyclic Derivatives: 3-(2-Iodobenzyl)-2-(pyridin-4-yl)oxazolidine

This compound features an oxazolidine ring instead of a benzoyl group. Oxazolidines are known for antimicrobial activity, suggesting that the target compound’s benzoyl group may offer different bioactive profiles. The iodobenzyl moiety also introduces distinct steric and electronic effects compared to the iodobenzoyl group .

Coordinated Complexes: Co(NCS)₂(4-methylpyridine)₄

The target compound’s iodobenzoyl group may hinder coordination compared to simpler 4-methylpyridine ligands, but its aromatic system could enable π-π stacking in supramolecular chemistry. Thermal stability data for this complex (decomposition at ~100°C) provides a benchmark for future studies on 3-(2-Iodobenzoyl)-4-methylpyridine .

Bioactive Derivatives: Quaternary Salts with 4-Methylpyridine

Quaternary salts synthesized from 4-methylpyridine (e.g., 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one derivatives) exhibit antimicrobial activity.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Substituents Key Properties Source
This compound ~329.2 (estimated) 4-methyl, 3-(2-iodobenzoyl) High lipophilicity, potential bioactivity
2-(2-Iodobenzoyl)-4-methylpyridine ~329.2 4-methyl, 2-(2-iodobenzoyl) Discontinued; possible stability issues
3-Iodo-4-methoxypyridine ~235.0 4-methoxy, 3-iodo Reduced basicity, higher polarity
Co(NCS)₂(4-methylpyridine)₄ ~563.4 Co(II) complex Thermal decomposition at ~100°C; coordination chemistry applications
Quaternary salts (e.g., ) 400–500 (varies) 4-methylpyridine derivatives Antimicrobial activity (67–81% yield)

Biological Activity

3-(2-Iodobenzoyl)-4-methylpyridine is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10INC_{12}H_{10}I_N with a molecular weight of approximately 293.12 g/mol. The compound features a pyridine ring substituted with an iodobenzoyl group and a methyl group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, likely due to their ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can lead to therapeutic effects in diseases where these enzymes are overactive.
  • Cellular Signaling Modulation : By interacting with cellular receptors or signaling pathways, it may exert effects on cell proliferation and apoptosis.

Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL against certain strains .

Organism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Enzyme Inhibition Studies

Another research article investigated the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites. The compound showed promising inhibition with an IC50 value of 0.025 µM, indicating its potential as a lead compound for antimalarial drug development .

Enzyme IC50 (µM)
DHODH0.025

Applications in Drug Development

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in developing new antibiotics.
  • Antimalarial Drugs : With its ability to inhibit DHODH, it may serve as a foundation for new treatments targeting malaria.
  • Cancer Therapeutics : Similar compounds have shown promise in modulating cancer cell growth, warranting further investigation into its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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